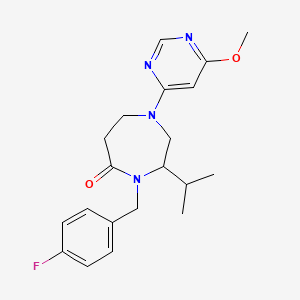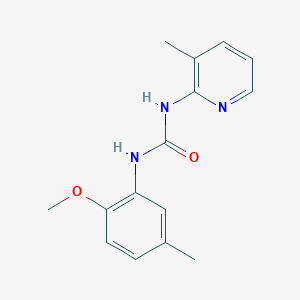![molecular formula C17H17ClN6O B5402112 3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5402112.png)
3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide works by inhibiting JAK3, a key enzyme involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, 3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide reduces the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines in animal models of rheumatoid arthritis and multiple sclerosis. It also reduces the number of activated T cells and B cells in the blood of patients with rheumatoid arthritis. In addition, 3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide has been shown to improve the clinical symptoms of psoriasis, including skin lesions, itching, and scaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in autoimmune diseases. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide. One area of interest is its potential use in treating other autoimmune diseases, such as lupus and inflammatory bowel disease. Another area of interest is its potential use in combination with other drugs, such as biologics, to improve their efficacy. Finally, there is interest in developing more potent and selective JAK3 inhibitors with fewer side effects.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-aminoethylpyridine to form 3-chloro-N-(2-aminoethyl)benzamide. This intermediate is then reacted with 6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinamine to form 3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide has been extensively studied for its potential use in treating autoimmune diseases. In preclinical studies, it has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In clinical trials, it has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
3-chloro-N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-12-5-8-24(23-12)16-10-15(21-11-22-16)19-6-7-20-17(25)13-3-2-4-14(18)9-13/h2-5,8-11H,6-7H2,1H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBYYNNTXULXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5402039.png)

![4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402077.png)
![(2-methoxyethyl)({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methylamine](/img/structure/B5402085.png)

![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![3-{1-cyano-2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5402123.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402130.png)
![2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole](/img/structure/B5402131.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5402133.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)
